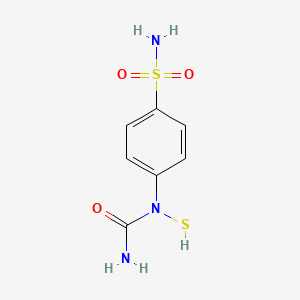

4-(1-Mercaptoureido)benzenesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9N3O3S2 |

|---|---|

Molecular Weight |

247.3 g/mol |

IUPAC Name |

1-(4-sulfamoylphenyl)-1-sulfanylurea |

InChI |

InChI=1S/C7H9N3O3S2/c8-7(11)10(14)5-1-3-6(4-2-5)15(9,12)13/h1-4,14H,(H2,8,11)(H2,9,12,13) |

InChI Key |

XJWWTGVQJWVVBI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N(C(=O)N)S)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 1 Mercaptoureido Benzenesulfonamide and Analogues

Retrosynthetic Analysis of the 4-(1-Mercaptoureido)benzenesulfonamide Molecular Architecture

A retrosynthetic analysis of this compound logically deconstructs the target molecule into simpler, commercially available starting materials. The primary disconnection points are the bonds forming the mercaptoureido group and the sulfonamide moiety.

The mercaptoureido group can be disconnected at the C-N bond, suggesting a key intermediate, 4-aminobenzenesulfonamide (sulfanilamide), and a thiocarbonyl transfer reagent. This approach is synthetically advantageous as sulfanilamide (B372717) is a readily available and widely used building block in medicinal chemistry. The formation of the mercaptoureido linkage would then involve the reaction of the amino group of sulfanilamide with a suitable reagent to introduce the C(=S)NH₂ group.

Further disconnection of the sulfonamide group from the aromatic ring points to an electrophilic aromatic substitution pathway. This involves the sulfonation or chlorosulfonation of a protected aniline (B41778) derivative, such as acetanilide. The para-substitution pattern is a common outcome of electrophilic substitution on such activated rings.

Established Synthetic Routes for Benzenesulfonamide (B165840) Derivatives and Their Adaptation

The synthesis of this compound can be adapted from well-established routes used for preparing benzenesulfonamide derivatives.

Strategies for Introducing the Sulfonamide Moiety

The introduction of a sulfonamide group onto a benzene (B151609) ring is a cornerstone of organic synthesis. A prevalent and traditional method involves the chlorosulfonation of an aromatic compound followed by amination. nih.gov For the synthesis of para-substituted sulfonamides, the starting material is often a protected aniline, like acetanilide, to direct the incoming electrophile to the para position and to moderate the reactivity of the amino group.

The general sequence is as follows:

Protection of the amine: Aniline is acetylated to form acetanilide.

Chlorosulfonation: Acetanilide is treated with chlorosulfonic acid to yield 4-acetamidobenzenesulfonyl chloride.

Amination: The sulfonyl chloride is then reacted with ammonia (B1221849) to form 4-acetamidobenzenesulfonamide.

Deprotection: The acetyl group is removed by acid or base hydrolysis to yield 4-aminobenzenesulfonamide (sulfanilamide).

More modern approaches aim to introduce the sulfonamide group directly and under milder conditions. For instance, a metal-free method utilizes an in-situ generated N-sulfonylamine as the active electrophile for the direct sulfonamidation of electron-rich aromatic compounds. nih.gov Another innovative method is the electrochemical oxidative coupling of amines and thiols to form sulfonamides. acs.org

| Reaction Step | Reagents and Conditions | Product |

| Chlorosulfonation | Acetanilide, Chlorosulfonic acid | 4-Acetamidobenzenesulfonyl chloride |

| Amination | 4-Acetamidobenzenesulfonyl chloride, Ammonia | 4-Acetamidobenzenesulfonamide |

| Hydrolysis | 4-Acetamidobenzenesulfonamide, Acid or Base | 4-Aminobenzenesulfonamide |

Formation of the Mercaptoureido Linkage

The formation of the mercaptoureido linkage on the 4-aminobenzenesulfonamide core is the final key step. This transformation typically involves the reaction of the primary amino group with a reagent that can deliver the thiocarbonyl group. A common method for synthesizing thioureas is the reaction of an amine with an isothiocyanate. In this case, 4-aminobenzenesulfonamide would be reacted with a suitable isothiocyanate precursor.

Alternatively, thiourea (B124793) itself can be used as a biocompatible thiocarbonyl source in the presence of a catalyst system, such as a deep eutectic solvent like choline (B1196258) chloride/tin(II) chloride, to react with amines and form monosubstituted thioureas. rsc.org Another approach involves the use of carbon disulfide in the presence of a catalyst. nih.gov The use of Lawesson's reagent to convert a urea (B33335) precursor into the corresponding thiourea is also a viable, though less direct, method. bibliotekanauki.pl

Functionalization of the Benzene Ring

The functionalization of the benzene ring to achieve the desired 1,4-disubstitution pattern is governed by the directing effects of the substituents. Starting with aniline, the amino group is a strong activating group and an ortho-, para-director. To achieve selective para-substitution and prevent polysubstitution or oxidation, the amino group is typically protected as an acetamide. The acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled electrophilic aromatic substitution.

The chlorosulfonation of acetanilide, for example, proceeds with high regioselectivity to the para position due to the steric hindrance at the ortho positions from the bulky acetamido group. Subsequent transformations, as detailed above, lead to the para-substituted aminobenzenesulfonamide, which is the key precursor for the final mercaptoureido functionalization.

Novel Synthetic Approaches and Advanced Methodologies

Recent advancements in synthetic chemistry offer more efficient and greener alternatives for the synthesis of sulfonamides and thioureas.

Catalyst Systems and Reaction Condition Optimization

Modern synthetic methods focus on the use of catalysts to improve reaction efficiency, yield, and environmental footprint. For sulfonamide synthesis, iodine-catalyzed sulfonylation of amines with arylsulfonyl hydrazides provides a metal-free option under mild conditions. researchgate.net Ruthenium-catalyzed N-alkylation of sulfonamides with alcohols is another advanced method. organic-chemistry.org

For the formation of the thiourea linkage, various catalytic systems have been developed. Chiral thioureas, which can act as organocatalysts, have been synthesized using methods like ultrasound-assisted synthesis. nih.gov Thiourea itself can serve as a bifunctional catalyst in certain reactions, acting as both a hydrogen bond donor and a Brønsted base, often in aqueous media under ultrasound irradiation. acs.org The optimization of reaction conditions, such as the use of deep eutectic solvents, not only can improve yields but also allows for easier catalyst recovery and reuse. rsc.org

Below is a table summarizing some modern catalytic approaches:

| Target Linkage | Catalyst System | Reaction Conditions | Advantages | Reference |

| Sulfonamide | I₂ | TBHP, DCE, Room Temp | Metal-free, mild conditions | researchgate.net |

| Sulfonamide | [Ru(p-cymene)Cl₂]₂ with dppf | - | N-alkylation with alcohols | organic-chemistry.org |

| Thiourea | Choline chloride/tin(II) chloride | - | Green, reusable catalyst/solvent | rsc.org |

| Thiourea | Thiourea (as catalyst) | Water, Ultrasound | Green, organocatalytic | acs.org |

These novel methodologies provide powerful tools for the efficient and sustainable synthesis of this compound and its analogues, paving the way for further exploration of this class of compounds.

Investigation of Biological Activities and Pharmacological Mechanisms of 4 1 Mercaptoureido Benzenesulfonamide Derivatives

In Vitro Biological Profiling and Target Identification

The in vitro evaluation of these derivatives has successfully identified multiple molecular targets, underpinning their broad pharmacological profile.

Enzymatic Inhibition Studies (e.g., Carbonic Anhydrases, Glyoxalase I, Lipoxygenases, Monoamine Oxidases)

Derivatives of benzenesulfonamide (B165840) have demonstrated potent inhibitory activity against several key enzyme families.

Carbonic Anhydrases (CAs): The benzenesulfonamide moiety is a classic zinc-binding group, making its derivatives potent inhibitors of carbonic anhydrases, metalloenzymes involved in various physiological and pathological processes, including tumorigenesis. nih.gov Aromatic and heterocyclic sulfonamides are among the most studied classes of CA inhibitors. nih.gov For instance, the ureido-sulfonamide SLC-0111 is a well-known inhibitor of tumor-associated isoforms hCA IX and XII and has entered clinical trials. nih.govmdpi.com Modifications, such as replacing the ureido oxygen with sulfur or selenium, have been shown to enhance inhibitory potency against isoforms hCA I and hCA II. nih.gov A series of 4-(pyrazolyl)benzenesulfonamide ureas showed potent inhibition of hCA IX and hCA XII, with compound SH7s exhibiting a Kᵢ of 15.9 nM against hCA IX. mdpi.com Similarly, cyclic urea (B33335) derivatives have been identified with nanomolar inhibition against Vibrio cholerae α-CA (VchαCA), demonstrating high selectivity over human isoforms. nih.govnih.gov

Glyoxalase I (Glx-I): The glyoxalase system is crucial for detoxifying methylglyoxal, a cytotoxic byproduct of metabolism. unisi.itnih.gov Cancer cells often overexpress Glx-I, making it a viable target for anticancer therapy. unisi.itnih.gov A series of 1,4-benzenesulfonamide derivatives were designed as Glx-I inhibitors, leading to the identification of compounds with significant potency. unisi.itnih.gov Notably, (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid (compound 26) and (E)-4-((8-hydroxyquinolin-5-yl)diazenyl)benzenesulfonamide (compound 28) displayed potent Glx-I inhibitory activity with IC₅₀ values of 0.39 μM and 1.36 µM, respectively. unisi.it

Lipoxygenases (LOX): 5-Lipoxygenase (5-LO) is a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. cerradopub.com.br The benzenesulfonamide scaffold has been identified as a foundation for efficient 5-LO inhibitors. cerradopub.com.br Structural optimization led to an N-phenylbenzenesulfonamide derivative (compound 47) with potent inhibitory activity on isolated 5-LO (IC₅₀ = 2.3 μM) and 5-LO within intact cells (IC₅₀ = 0.4 μM). cerradopub.com.br This compound was also found to be a dual inhibitor, targeting microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) as well. cerradopub.com.br

Monoamine Oxidases (MAO): MAO-A and MAO-B are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy for treating neurodegenerative disorders like Parkinson's disease and depression. nih.govnih.govgoogle.com Various benzenesulfonamide derivatives have been explored as MAO inhibitors. 4-(2-Methyloxazol-4-yl)benzenesulfonamide was identified as a selective MAO-B inhibitor with an IC₅₀ value of 3.47 μM, compared to 43.3 μM for MAO-A. nih.govworldscientific.com Pyridazinone-substituted benzenesulfonamides also showed selective inhibition of MAO-B. nih.gov Furthermore, a series of 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides were found to be highly potent and specific MAO-B inhibitors, with one compound exhibiting an IC₅₀ value as low as 0.0027 µM. google.com

| Compound Class/Name | Enzyme Target | Inhibition Value (Kᵢ / IC₅₀) | Source |

|---|---|---|---|

| SH7s (4-(Pyrazolyl)benzenesulfonamide urea) | hCA IX | 15.9 nM (Kᵢ) | mdpi.com |

| Cyclic urea 9c | VchαCA | 4.7 nM (Kᵢ) | nih.govnih.gov |

| (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid (26) | Glyoxalase I | 0.39 µM (IC₅₀) | unisi.it |

| (E)-4-((8-hydroxyquinolin-5-yl)diazenyl)benzenesulfonamide (28) | Glyoxalase I | 1.36 µM (IC₅₀) | unisi.it |

| N-phenylbenzenesulfonamide (47) | 5-Lipoxygenase (isolated) | 2.3 µM (IC₅₀) | cerradopub.com.br |

| N-phenylbenzenesulfonamide (47) | 5-Lipoxygenase (intact cells) | 0.4 µM (IC₅₀) | cerradopub.com.br |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 µM (IC₅₀) | nih.gov |

| 5-Aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamide derivative | MAO-B | 0.0027 µM (IC₅₀) | google.com |

Receptor and Ion Channel Interaction Studies.

Beyond enzymatic targets, benzenesulfonamide derivatives have been shown to interact with various receptors and ion channels.

Receptor Interactions: A series of aryl sulfonamides have been identified as potent antagonists of the chemokine receptor CXCR4, which plays a critical role in cancer metastasis. A lead compound from this series demonstrated a binding affinity (IC₅₀) of 8.0 nM. The structural similarity between the ligand-binding domains of the progesterone (B1679170) receptor (PR) and the androgen receptor (AR) prompted the investigation of benzenesulfonamides as PR antagonists. nih.gov This led to the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as a novel class of nonsteroidal PR antagonists. nih.gov Additionally, certain benzenesulfonamide analogs have been identified as potential inhibitors of Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase implicated in glioblastoma. nih.govmdpi.com

Ion Channel Interactions: The benzenesulfonamide scaffold has been used to develop inhibitors of voltage-gated sodium channel Nav1.7, a key target for pain treatment. These efforts yielded a highly potent Nav1.7 inhibitor with excellent selectivity over the cardiac sodium channel Nav1.5. In other studies, N-alkyl-benzenesulfonamides were found to act as reversible, open-channel blockers of the Kᵥ3.1 potassium channel, with IC₅₀ values ranging from 9 to 55 µM. nih.gov There are also reports suggesting that some sulfonamides can function as calcium channel inhibitors, with one derivative, 4-(2-amino-ethyl)-benzenesulfonamide, shown to decrease coronary resistance in an isolated rat heart model, an effect potentially mediated by calcium channel interaction.

Modulation of Cellular Signaling Pathways (e.g., Tubulin and STAT3 inhibition, Perforin (B1180081) inhibition)

These compounds can interfere with critical signaling cascades involved in cell growth, proliferation, and immune response.

Tubulin and STAT3 Inhibition: Overexpressed tubulin and persistently activated Signal Transducer and Activator of Transcription 3 (STAT3) are important targets in oncology. A series of 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives were designed as dual-target inhibitors. Compound DL14 was shown to inhibit tubulin polymerization with an IC₅₀ of 0.83 μM and also inhibit STAT3 phosphorylation with an IC₅₀ of 6.84 μM. Another study on benzenesulfanilamide derivatives identified compound 11 as a selective STAT3 inhibitor that suppressed both overexpressed and IL-6 induced STAT3 phosphorylation.

Perforin Inhibition: Perforin is a pore-forming protein essential for cell-mediated immunity but is also implicated in autoimmune conditions and transplant rejection. A series of benzenesulfonamide-based compounds were developed as non-toxic bioisosteric replacements for earlier inhibitors. These compounds were shown to be potent inhibitors of the lytic action of both isolated recombinant perforin and perforin secreted by natural killer (NK) cells.

Antiproliferative and Cytostatic Effects in Cellular Models

The inhibition of key enzymes and signaling pathways translates to significant antiproliferative and cytostatic effects in various cancer cell models. Derivatives have shown broad-spectrum activity against panels of human cancer cell lines.

For example, the dual tubulin/STAT3 inhibitor DL14 exhibited strong inhibitory activity against A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer) cells with IC₅₀ values of 1.35 μM, 2.85 μM, and 3.04 μM, respectively. The 4-(pyrazolyl)benzenesulfonamide urea derivative SH7s showed a broad-spectrum antiproliferative effect across the NCI-60 panel, with a mean GI₅₀ value of 3.5 μM, and was particularly effective against breast cancer and leukemia cell lines. mdpi.com Benzenesulphonohydrazide derivatives also demonstrated notable cytotoxicity; compound 4, with fluorine and bromine substitutions, was particularly effective against renal (769-P), liver (HepG2), and lung (NCI-H2170) cancer cell lines. Other studies confirmed the cytotoxic effects of various benzenesulfonamide derivatives against lung cancer (A549) and breast cancer (MDA-MB-231, MCF-7) cells.

| Compound/Derivative Class | Cell Line | Cancer Type | Activity (IC₅₀ / GI₅₀) | Source |

|---|---|---|---|---|

| DL14 | A549 | Lung | 1.35 µM (IC₅₀) | |

| DL14 | MDA-MB-231 | Breast | 2.85 µM (IC₅₀) | |

| DL14 | HCT-116 | Colon | 3.04 µM (IC₅₀) | |

| SH7s | NCI-60 Panel (Mean) | Various | 3.5 µM (GI₅₀) | mdpi.com |

| SH7s | Breast Cancer Subpanel | Breast | 2.4 µM (GI₅₀) | mdpi.com |

| Benzenesulphonohydrazide (Cmpd 5) | 769-P | Renal | 1.94 µM (IC₅₀) | |

| Benzenesulfonamide (Cmpd 4h) | MDA-MB-231 | Breast | 18.10 µM (IC₅₀) |

Preclinical In Vivo Pharmacological Evaluation in Non-Human Models

Select derivatives have advanced to preclinical testing in animal models, demonstrating efficacy in various disease states.

Investigation of Efficacy in Established Disease Models (e.g., Antidiabetic, Anti-inflammatory and Analgesic, Anticancer)

Antidiabetic Activity: A series of N-(4-phenylthiazol-2-yl)benzenesulfonamide derivatives were evaluated for their antidiabetic activities in a streptozotocin-induced diabetic rat model. Several compounds showed significant reduction in blood glucose levels compared to the diabetic control group. In another study, novel thiazolidin-4-one benzenesulfonamide hybrids were designed as PPARγ agonists. The 3-methoxy-4-benzyloxy thiazolidin-4-one sulphonamide derivative (9i) showed better antidiabetic activity than the standard drug pioglitazone, improving insulin (B600854) secretion and sensitivity in diabetic rats.

Anti-inflammatory and Analgesic Activity: The in vivo anti-inflammatory properties of benzenesulfonamide derivatives have been confirmed in the carrageenan-induced rat paw edema model. Three 1,3,5-triazine (B166579) derivatives bearing the benzenesulfonamide moiety demonstrated potent anti-inflammatory activity, with one compound achieving 99.69% inhibition of edema, surpassing the effect of the standard drug indomethacin. This effect was associated with a significant reduction in pro-inflammatory cytokines like TNF-α and IL-6 in paw tissue. Other studies on cyclic imides bearing a 3-benzenesulfonamide fragment also showed potent anti-inflammatory activities with edema inhibition ranging from 71.2% to 82.9%.

Anticancer Activity: The in vitro antiproliferative effects of some derivatives have been successfully translated into in vivo efficacy. The dual tubulin-STAT3 inhibitor DL14 showed a good anti-tumor effect in a xenograft model, inhibiting tumor growth by over 80%. Similarly, a selective STAT3 inhibitor, compound 11, was found to effectively suppress tumor growth in a mouse xenograft model.

| Compound Class | Disease Model | Animal Model | Observed Efficacy | Source |

|---|---|---|---|---|

| N-(4-phenylthiazol-2-yl)benzenesulfonamides | Diabetes | Streptozotocin-induced diabetic rats | Significant reduction in blood glucose | |

| Thiazolidin-4-one benzenesulfonamide (9i) | Diabetes | Streptozotocin-induced diabetic rats | Improved insulin secretion and sensitivity; better than pioglitazone | |

| 1,3,5-Triazine-benzenesulfonamide derivative | Inflammation | Carrageenan-induced paw edema in rats | Up to 99.69% edema inhibition | |

| Cyclic imide benzenesulfonamide (Cmpd 4) | Inflammation | Carrageenan-induced paw edema in rats | ED₅₀ of 35.4 mg/kg | |

| DL14 (Tubulin/STAT3 inhibitor) | Cancer | Mouse xenograft model | >80% inhibition of tumor growth | |

| Compound 11 (STAT3 inhibitor) | Cancer | Mouse xenograft model | Effective tumor growth suppression |

Pharmacodynamic Biomarker Identification and Validation in Preclinical Models

In the realm of preclinical oncology, the identification of reliable pharmacodynamic (PD) biomarkers is crucial for the rational development of novel therapeutic agents. PD biomarkers provide evidence of a drug's biological activity and can help in dose selection and patient stratification. For derivatives of benzenesulfonamides, particularly those with a ureido or thioureido linkage, research has pointed towards their activity as inhibitors of carbonic anhydrases (CAs), with a notable selectivity for tumor-associated isoforms such as CA IX and CA XII.

The expression levels of these CA isoforms themselves can serve as key biomarkers. For instance, CA IX is a well-established marker of hypoxia, a common feature of solid tumors that is associated with aggressive disease and resistance to therapy. In preclinical models of breast cancer, the antimetastatic activity of ureido-substituted benzenesulfonamides has been demonstrated. nih.gov One such derivative, 4-{[(3'-nitrophenyl)carbamoyl]amino}benzenesulfonamide, was shown to significantly inhibit the formation of metastases in a model using 4T1 mammary tumor cells. nih.gov This suggests that the monitoring of metastatic burden could be a relevant PD biomarker for this class of compounds.

Furthermore, the inhibition of CA IX leads to changes in the tumor microenvironment, specifically an increase in extracellular pH and a decrease in intracellular pH. These pH alterations can be monitored non-invasively using techniques like magnetic resonance spectroscopy (MRS) or positron emission tomography (PET), positioning them as potential PD biomarkers.

A study on novel benzenesulfonamide perforin inhibitors highlighted that the strongest correlation between pharmacokinetics and pharmacodynamics (PK/PD) was observed with the time that total plasma concentrations remained above a certain threshold, which correlated to unbound concentrations sufficient to inhibit the target in vitro. nih.gov This indicates that maintaining a specific plasma concentration could be a critical PD parameter for ensuring efficacy.

While direct studies on 4-(1-Mercaptoureido)benzenesulfonamide are limited, the findings from closely related ureido and thioureido analogs provide a strong rationale for investigating CA IX and XII levels, tumor pH, and metastatic progression as potential pharmacodynamic biomarkers in preclinical models.

Interactive Data Table: Preclinical Pharmacodynamic Biomarkers for Benzenesulfonamide Derivatives

| Derivative Class | Preclinical Model | Potential Biomarker(s) | Observed Effect |

| Ureido-benzenesulfonamide | 4T1 Mammary Tumor | Metastatic Burden | Significant inhibition of metastasis formation nih.gov |

| Ureido-benzenesulfonamide | General Hypoxic Tumors | Carbonic Anhydrase IX/XII Expression | Inhibition of enzyme activity |

| Ureido-benzenesulfonamide | General Hypoxic Tumors | Extracellular/Intracellular pH | Modulation of tumor pH |

| Benzenesulfonamide Perforin Inhibitor | Murine Bone Marrow Transplant | Plasma Concentration | Correlation between concentration and in vivo efficacy nih.gov |

Elucidation of Molecular Targets and Mechanism-of-Action Studies

Understanding the molecular targets and the precise mechanism of action is fundamental to the development of any new therapeutic compound. For this compound and its analogs, research points towards a multi-faceted mechanism of action, primarily centered around enzyme inhibition and the modulation of key cellular pathways.

Proteomic and Metabolomic Approaches for Target Deconvolution

A study on thioureido-benzenesulfonamide hybrids suggested that their anticancer activity could be attributed to the inhibition of the mitogen-activated protein kinase 2 (MK-2) enzyme. nih.gov Molecular docking studies revealed that these compounds could bind to the ATP binding pocket of MK-2, indicating a potential mechanism of action. nih.gov

Another investigation into a series of 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide derivatives identified inhibitory activity against several enzymes, including butyrylcholinesterase (BChE), tyrosinase, α-amylase, and α-glucosidase. proquest.com This suggests that thioureido-benzenesulfonamides may have a broader range of biological targets than initially anticipated.

Global thiol proteome analysis has emerged as a technique to study the effects of compounds on cysteine-containing proteins. nih.govnih.gov Given that this compound contains a reactive thiol group, this approach could be particularly useful in identifying its direct protein targets through covalent interactions.

Interactive Data Table: Potential Molecular Targets of Thioureido-Benzenesulfonamide Derivatives

| Derivative | Potential Target Enzyme | Implied Biological Effect |

| n-Heptane thiourea (B124793) derivative | Mitogen-activated protein kinase 2 (MK-2) | Anticancer activity nih.gov |

| 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide | Butyrylcholinesterase (BChE) | Neurological modulation proquest.com |

| 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide | Tyrosinase | Modulation of pigmentation proquest.com |

| 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide | α-Amylase, α-Glucosidase | Antidiabetic potential proquest.com |

| N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides | Mycobacterium tuberculosis enoyl reductase (InhA) | Antimycobacterial activity researchgate.netnih.gov |

Genetic and Epigenetic Studies of Compound Effects

The response to a drug can be influenced by the genetic makeup of an individual, and some drugs can, in turn, induce epigenetic modifications that alter gene expression.

Genetic studies on sulfonamides have primarily focused on hypersensitivity reactions. Certain human leukocyte antigen (HLA) alleles, such as HLA-A29, HLA-B12, and HLA-DR7, have been associated with an increased risk of sulfonamide-induced adverse reactions. nih.govproquest.comresearchgate.net Polymorphisms in genes responsible for sulfonamide metabolism, like N-acetyltransferase 2 (NAT2), can also influence individual responses. medicinacomplementar.com.br Slow acetylator phenotypes of NAT2 have been linked to an increased susceptibility to sulfonamide toxicity. medicinacomplementar.com.brnih.gov

While direct genetic studies on the efficacy of this compound are lacking, the genetic determinants of response to its primary targets, the carbonic anhydrases, are an active area of research. For instance, the expression of CA IX is regulated by the von Hippel-Lindau (VHL) tumor suppressor gene.

Epigenetic mechanisms, such as DNA methylation and histone modification, play a crucial role in regulating gene expression and are increasingly recognized as being influenced by pharmaceutical compounds. nih.gov Some drugs can directly affect the enzymes involved in these processes. For example, the expression of carbonic anhydrase 9 (CA9) has been shown to be epigenetically regulated by nitric oxide through the S-nitrosylation of DNA methyltransferase (DNMT), leading to DNA hypomethylation and increased CA9 expression. nih.govproquest.comresearchgate.net This suggests that the tumor microenvironment can influence the expression of the target of benzenesulfonamide derivatives.

While there is no direct evidence of this compound inducing epigenetic changes, the potential for drugs to have such off-target effects is an important consideration in their development. medicinacomplementar.com.br

Interactive Data Table: Genetic and Epigenetic Factors Related to Sulfonamides

| Factor | Gene/Mechanism | Relevance to Sulfonamides |

| Genetic | HLA-A29, HLA-B12, HLA-DR7 | Associated with hypersensitivity reactions nih.govproquest.comresearchgate.net |

| Genetic | N-acetyltransferase 2 (NAT2) | Polymorphisms affect metabolism and toxicity medicinacomplementar.com.brnih.gov |

| Genetic | von Hippel-Lindau (VHL) | Regulates expression of target CA IX |

| Epigenetic | DNA Methylation (DNMTs) | Can regulate the expression of target CA9 nih.govproquest.comresearchgate.net |

Structure Activity Relationship Sar Studies of 4 1 Mercaptoureido Benzenesulfonamide and Its Analogues

Elucidation of Essential Pharmacophoric Features for Biological Activity

The pharmacophore for this class of compounds, particularly as carbonic anhydrase inhibitors, is well-defined and consists of several key features:

The Benzenesulfonamide (B165840) Group : This is the primary and indispensable feature for CA inhibition. The deprotonated sulfonamide (SO₂NH⁻) acts as a potent zinc-binding group (ZBG), coordinating directly to the Zn²⁺ ion in the catalytic site of the enzyme. This interaction mimics the transition state of the native substrate, carbon dioxide. nih.gov

The Linker Moiety (Ureido/Thiourea) : The linker, such as the mercaptoureido group in 4-(1-Mercaptoureido)benzenesulfonamide, plays a critical role in orienting the tail portion of the molecule within the active site. The atoms within the linker (e.g., nitrogen and sulfur/oxygen) can act as hydrogen bond donors and acceptors, forming crucial interactions with residues at the entrance of the active site. The replacement of the ureido oxygen with sulfur to form a thioureido group, as in the subject compound, significantly influences electronic properties and hydrogen bonding capacity, which in turn affects binding affinity and selectivity. nih.gov

The Terminal Tail Group : This is typically an aryl or alkyl substituent attached to the linker. nih.gov This "tail" explores a wider region of the active site, often a hydrophobic pocket, and its interactions are the primary determinant of isoform specificity. nih.gov Variations in the tail's size, shape, and electronic properties allow for the fine-tuning of the inhibitor against different CA isoforms. nih.gov

Studies on analogs show that the core structure involving the sulfonamide ZBG connected via a linker to a variable tail is essential for activity. For instance, replacing the ureido moiety of the clinical trial candidate SLC-0111 with a thioureido group maintains the fundamental inhibitory action, underscoring the viability of the mercaptoureido scaffold. nih.gov

Impact of Substituent Variations on Potency, Selectivity, and Mechanistic Profile

Systematic modifications to the this compound scaffold have provided deep insights into how substituent changes affect biological outcomes, particularly for inhibiting various carbonic anhydrase isoforms.

Impact of the Linker: The isosteric replacement of the oxygen atom in the ureido linker of SLC-0111 with sulfur (to form a thioureido analog) or selenium (to form a selenoureido analog) has a marked effect on potency and selectivity. While the thioureido analog showed a slight increase in potency against the cancer-related isoform hCA IX, the selenium derivative was less potent. nih.gov Crucially, the selectivity for hCA IX over the ubiquitous hCA II was significantly diminished in the selenium analog compared to the parent ureido compound. nih.gov This demonstrates that the nature of the linker is a key modulator of the mechanistic profile, influencing which enzyme isoforms are preferentially inhibited.

Impact of Tail Substituents: The "tail" portion of the molecule offers the most fertile ground for optimization. In a series of related benzenesulfonamide derivatives containing a thiazol-4-one scaffold (which integrates a thioureido-like moiety), the nature of the substituent on the terminal phenyl ring dramatically influenced anticancer activity and CA IX inhibition. nih.gov

The table below, compiled from research on related benzenesulfonamide-thiazol-4-one derivatives, illustrates the impact of tail substitutions on inhibitory activity.

| Compound | R-Group (Substitution on Tail) | IC₅₀ vs. MDA-MB-231 (μM) | IC₅₀ vs. hCA IX (nM) | Selectivity (hCA II / hCA IX) |

| 4b | 4-F | 6.31 | - | - |

| 4c | 4-Cl | 4.88 | - | - |

| 4e | 4-Br | 3.58 | 10.93 | 358.6 |

| 4g | 4-OCH₃ | 1.52 | 19.33 | 80.2 |

| 4h | 3,4-di-OCH₃ | 2.11 | 25.06 | 61.8 |

| Data derived from a study on thiazolone-benzenesulfonamide analogs which incorporate a thioureido moiety. nih.govresearchgate.net |

As shown, electron-withdrawing groups like bromine (4e) and electron-donating groups like methoxy (B1213986) (4g, 4h) both resulted in potent inhibitors, with the 4-methoxy derivative (4g) showing the highest antiproliferative activity against the MDA-MB-231 cancer cell line. nih.gov Compound 4e (4-bromo substituent) displayed the most potent and selective inhibition of the target enzyme hCA IX over the off-target hCA II. nih.gov

Further quantitative structure-activity relationship (QSAR) studies on other benzenesulfonamide series have shown that the steric properties of substituents are also critical. For a series of 4-phenyl-1-benzenesulfonylimidazolidinones, an increase in the volume of the substituent at the 4-position of the phenylsulfonyl ring enhanced cytotoxic activity. nih.gov

Conformational Analysis and Identification of Bioactive Conformations

Computational methods such as molecular docking and molecular dynamics (MD) simulations are crucial for understanding the bioactive conformations of these inhibitors. researchgate.net These studies consistently show the sulfonamide group anchored to the catalytic zinc ion. nih.gov The bioactive conformation is the specific three-dimensional arrangement the inhibitor adopts to maximize favorable interactions within the enzyme's active site.

Binding Mode : The inhibitor binds with the sulfonamide nitrogen and one of its oxygen atoms forming a tetrahedral geometry with the Zn²⁺ ion. researchgate.net The rest of the molecule, including the mercaptoureido linker and the tail, extends away from the zinc.

Key Interactions : The specific conformation is stabilized by a network of hydrogen bonds and hydrophobic interactions with amino acid residues lining the active site. For CA inhibitors, residues at positions 92 and 131 are particularly important in dictating the inhibitor's orientation and affinity. nih.gov The mercaptoureido linker can form hydrogen bonds with conserved residues like Thr199 and Thr200.

Flexibility and Rigidity : The flexibility of the linker is a key determinant of the final bound conformation. Studies comparing linkers with varying degrees of rigidity (e.g., amine, amide, cyclic urea) found that more rigid linkers could lead to higher isoform selectivity. nih.govresearchgate.net For example, a cyclic urea (B33335) derivative showed nanomolar inhibition of VchαCA with high selectivity. researchgate.net The mercaptoureido group possesses an intermediate degree of flexibility, allowing it to adopt a conformation that optimizes contact with isoform-specific residues in the middle and outer regions of the active site.

MD simulations and geometry optimizations confirm that the energy penalty for the inhibitor to adopt its bound conformation is negligible compared to the favorable energy gained from the interactions within the active site. nih.govresearchgate.net

Design Principles and Iterative Optimization Strategies for Enhanced Biological Performance

The development of potent and selective inhibitors based on the this compound scaffold follows established medicinal chemistry principles derived from extensive SAR studies.

The Tail Approach : This is the foundational design strategy. It assumes the benzenesulfonamide group is the anchor, and iterative modifications are focused on the linker and tail sections to enhance potency and selectivity. nih.govnih.gov This allows for the exploration of chemical space to identify groups that best fit the unique topology of the target enzyme's active site. nih.gov

Isosteric and Bioisosteric Replacement : As demonstrated by the comparison of ureido, thioureido, and selenoureido linkers, the replacement of one atom or group with another that has similar steric or electronic properties is a powerful tool. nih.gov This strategy can fine-tune hydrogen bonding, lipophilicity, and metabolic stability, leading to improved pharmacokinetic and pharmacodynamic profiles. The replacement of a ureido with a thiazol-4-one ring is another example of this iterative design process. nih.gov

Structure-Based Design and Computational Modeling : Modern optimization heavily relies on computational tools. Docking proposed compounds into the crystal structure of a target protein allows for the rational design of new analogs with predicted improvements in binding. nih.gov This process helps prioritize which compounds to synthesize, saving time and resources. For example, docking can reveal a nearby pocket that can be occupied by adding a specific substituent to the tail, thereby increasing binding affinity. nih.gov

Multi-Parameter Optimization : The iterative process is not focused solely on potency. It involves a multi-parameter optimization campaign where potency, selectivity, metabolic stability, and other drug-like properties are simultaneously considered. nih.govnih.gov An initial potent hit might be metabolically unstable; therefore, subsequent design iterations would focus on modifying the part of the molecule susceptible to metabolism while trying to retain potency. This leads to the discovery of compounds with a balanced profile suitable for further development. nih.gov

Through the cyclical process of designing, synthesizing, testing, and computationally analyzing new analogs, researchers can systematically enhance the biological performance of lead compounds like this compound.

Computational Chemistry and Cheminformatics in Research on 4 1 Mercaptoureido Benzenesulfonamide

Molecular Docking Simulations for Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the basis of a compound's biological activity. For benzenesulfonamide (B165840) derivatives, docking studies have been extensively used to analyze their interactions with various enzymatic targets.

Detailed research findings from docking studies on related benzenesulfonamide compounds have revealed key interaction patterns. The sulfonamide moiety is a well-established zinc-binding group, crucial for inhibiting metalloenzymes like carbonic anhydrases (CAs). Docking simulations of benzenesulfonamide derivatives into the active sites of various CA isoforms, such as CA II and the tumor-associated CA IX, consistently show the sulfonamide group coordinating with the catalytic Zn(II) ion. rsc.orgresearchgate.netsemanticscholar.org The binding is further stabilized by a network of hydrogen bonds. For example, the SO₂NH₂ group often forms hydrogen bonds with the side chain of Threonine residues (e.g., Thr199/200) within the CA active site. tsijournals.com

The rest of the molecule, including the benzene (B151609) ring and the ureido or other linker groups, explores hydrophobic and hydrophilic pockets of the active site, contributing to binding affinity and isoform selectivity. rsc.orgnih.gov Docking studies on N-[4-(4-arylidene)-2-(4-substituted-phenyl)-5-oxo-4,5-dihydro-imidazol-1-yl]-benzenesulfonamide derivatives against glucosamine-6-phosphate synthase, a target for antimicrobial agents, have also been performed to explain their binding affinity. tsijournals.com Similarly, derivatives have been docked against targets relevant to Alzheimer's disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov These computational models are instrumental in rationalizing structure-activity relationships and guiding the design of more potent and selective inhibitors. rsc.orgtsijournals.com

Table 1: Examples of Molecular Docking Studies on Benzenesulfonamide Derivatives

| Target Protein(s) | PDB ID | Key Findings |

|---|---|---|

| Carbonic Anhydrase IX (CA IX) | 5FL6 | The sulfonamide moiety interacts with the Zn(II) ion, and derivatives show favorable binding interactions, explaining their inhibitory activity. rsc.orgresearchgate.netsemanticscholar.org |

| Human Breast Cancer Receptor | 4PYP (PDB code: 4FA2) | Docking was used to analyze the binding energy of nonbonding interactions between benzenesulfonamide derivatives and the receptor. nih.gov |

| Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Not specified | Phthalimido-benzenesulfonamide derivatives were evaluated, with most showing high selectivity for AChE. nih.gov |

Quantum Chemical Calculations (e.g., DFT Studies on Electronic Structure, Reactivity, and Spectroscopic Properties)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide fundamental insights into the electronic properties of a molecule. These methods are used to calculate molecular geometry, electronic structure, reactivity descriptors, and to simulate spectroscopic data. For sulfonamide derivatives, DFT studies have been employed to correlate electronic properties with biological activity.

DFT calculations can optimize the molecular structure of a compound, providing accurate bond lengths and angles. nih.govresearchgate.net This optimized geometry is the basis for further calculations, such as Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. nih.gov

These calculations have been performed for various sulfonamide-containing compounds, such as sulfonamide-Schiff bases. nih.govnih.gov The results from these theoretical studies are often compared with experimental data from FT-IR, UV-Vis, and NMR spectroscopy to validate the computational model. nih.govosti.gov Furthermore, DFT is used to compute reactivity descriptors and analyze non-covalent interactions, which are crucial for understanding drug-receptor binding. nih.gov This information helps in understanding the molecule's behavior and potential as a drug candidate. nih.gov

Table 2: Representative Parameters from DFT Studies on Sulfonamide Derivatives

| Compound Type | Method/Basis Set | Calculated Properties | Reference |

|---|---|---|---|

| Sulfonamide-Schiff base | DFT/B3LYP/6-311G+(d,p) | Molecular geometry, FMOs (HOMO/LUMO), Molecular Electrostatic Potential (MEP), Fukui functions. nih.gov | nih.gov |

| Pyrazolyl/Isoxazolyl-phenyl benzenesulfonamide | DFT/B3LYP/6-31G(d) | Optimized molecular structure, harmonic vibrational frequencies. researchgate.net | researchgate.net |

| Sulfadiazine-Schiff base | DFT/B3LYP/GENSEP | Optimized geometry, IR spectra, electronic spectra (TD-DFT). nih.gov | nih.gov |

Molecular Dynamics Simulations to Investigate Binding Dynamics and Stability

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and interactions of atoms over time, providing insights into the stability of the complex, conformational changes, and the role of solvent molecules.

For benzenesulfonamide inhibitors, MD simulations have been used to validate docking poses and to study the stability of their binding to target enzymes like carbonic anhydrase IX. nih.gov In a typical MD study, the ligand-protein complex is placed in a simulated physiological environment (a box of water molecules with ions), and the system's evolution is simulated for a period, often on the nanosecond scale. nih.gov

Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex over time. A stable RMSD suggests that the ligand remains securely in the binding pocket. nih.gov The Root Mean Square Fluctuation (RMSF) is analyzed to identify flexible regions of the protein. nih.gov Other parameters like the Radius of Gyration (RoG) measure the compactness of the protein, while analyses of hydrogen bonds and Solvent Accessible Surface Area (SASA) provide further details on the nature and stability of the interaction. nih.gov These simulations have confirmed that benzenesulfonamide derivatives can form stable hydrophobic and hydrophilic interactions within the active site of their targets. nih.gov

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Confirms the persistence of key H-bond interactions predicted by docking. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds.

To build a QSAR model, a dataset of compounds with known activities is required. nih.gov The chemical structures are converted into a set of numerical descriptors that quantify their physicochemical properties, such as size, shape, hydrophobicity, and electronic features. nih.gov Statistical methods are then used to create an equation that links these descriptors to the biological activity. The dataset is typically divided into a training set, to build the model, and a test set, to validate its predictive power. nih.gov

QSAR studies have been successfully applied to various classes of compounds, including benzenesulfonamide derivatives. researchgate.net For example, a 3D-QSAR model was developed for benzoxazole (B165842) benzenesulfonamides to understand the structural requirements for their antidiabetic activity. researchgate.net Such models provide contour maps that show where bulky, hydrophobic, or hydrogen-bonding groups might increase or decrease activity, offering a clear guide for structural modification. researchgate.net In another study on antitubercular agents, descriptors related to polarizability, electronegativity, and surface area were found to be positively correlated with activity. nih.gov These models are powerful tools for prioritizing which new analogues of a lead compound, such as 4-(1-Mercaptoureido)benzenesulfonamide, should be synthesized and tested.

Virtual Screening and De Novo Design Approaches for Novel Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can significantly reduce the cost and time of drug discovery compared to experimental high-throughput screening. nih.gov Compounds like this compound can serve as a template or starting point for these searches.

There are two main types of virtual screening: ligand-based and structure-based. Ligand-based methods search for molecules that are structurally similar to known active compounds. Structure-based virtual screening uses molecular docking to "fit" compounds from a library into the three-dimensional structure of the target protein, ranking them based on their predicted binding affinity. nih.gov Virtual screening of natural product-like compounds has been used to identify potential inhibitors for multiple targets involved in complex diseases. nih.gov

De novo design takes computational drug design a step further. Instead of searching existing libraries, de novo design algorithms build new molecules from scratch, piece by piece, directly within the active site of the target protein. This approach allows for the exploration of novel chemical structures that may not be present in existing databases. The design process is often guided by insights from docking, QSAR, and MD simulations. For instance, understanding that a specific pocket in the target is hydrophobic would guide the algorithm to place a suitable nonpolar fragment in that region. researchgate.net This strategy has been applied in the design of benzenesulfonamide derivatives to improve properties like selectivity. researchgate.net Both virtual screening and de novo design are powerful strategies for discovering novel analogues of this compound with improved therapeutic profiles.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-[4-(4-arylidene)-2-(4-substituted-phenyl)-5-oxo-4,5-dihydro-imidazol-1-yl]-benzenesulfonamide |

| 4-phthalimidobenzenesulfonamide |

| (E)-4-((4-(dimethylamino)benzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide |

| (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidine)-2-yl) benzenesulfonamide |

| 4-methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide |

| Benzoxazole benzenesulfonamide |

| Thiazolidine-4-one derivatives |

Analytical Methodologies for Research and Characterization of 4 1 Mercaptoureido Benzenesulfonamide

Chromatographic Techniques for Purity Assessment and Quantitative Analysis (e.g., HPLC, GC)

Chromatographic methods are essential for separating 4-(1-Mercaptoureido)benzenesulfonamide from impurities, starting materials, and by-products, as well as for its quantitative determination. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of non-volatile and thermally labile compounds like sulfonamides.

A typical Reverse-Phase HPLC (RP-HPLC) method for a sulfonamide derivative involves a C8 or C18 stationary phase. wu.ac.thwu.ac.th The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol, delivered in either an isocratic or gradient elution mode. wu.ac.thnih.gov Detection is commonly achieved using a UV-visible or a photodiode array (PDA) detector, with the detection wavelength set to a maximum absorbance of the benzenesulfonamide (B165840) chromophore, typically around 265 nm. wu.ac.thresearchgate.net

Gas Chromatography (GC) is generally less suitable for the direct analysis of sulfonamides due to their low volatility and thermal instability. However, derivatization to increase volatility can make GC analysis feasible in some research contexts.

Table 1: Illustrative HPLC Method Parameters for Analysis of a Benzenesulfonamide Derivative

| Parameter | Condition | Reference |

| Column | YMC-Triart C8 (250 x 4.6 mm, 5 µm) | wu.ac.th |

| Mobile Phase | Gradient elution with Mobile Phase A (dipotassium hydrogen phosphate buffer) and Mobile Phase B (acetonitrile) | wu.ac.th |

| Flow Rate | 1.0 mL/min | wu.ac.th |

| Detection | PDA at 265 nm | wu.ac.thresearchgate.net |

| Column Temperature | 25 °C | wu.ac.th |

| Injection Volume | 5 µL | wu.ac.th |

This table is interactive. Click on the headers to sort.

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on the benzenesulfonamide ring, typically in the range of 7.0-8.5 ppm. rsc.orgrsc.org The protons of the NH groups in the ureido and sulfonamide moieties would appear as broad singlets, with their chemical shifts being concentration and solvent dependent. rsc.org

¹³C NMR: The carbon signals for the aromatic ring would be observed in the downfield region (120-150 ppm). rsc.orgrsc.org The carbonyl carbon of the ureido group would also have a characteristic chemical shift. The greater chemical shift dispersion in ¹³C NMR compared to ¹H NMR can be advantageous in resolving structurally similar compounds. nih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the N-H, C=O, S=O, and C=S functional groups. The N-H stretching vibrations typically appear as broad bands in the region of 3100-3500 cm⁻¹. nih.gov The sulfonamide group will show characteristic symmetric and asymmetric stretching vibrations for the S=O bond.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification and structural elucidation. Under electrospray ionization (ESI), sulfonamides can be protonated to form [M+H]⁺ ions. Collision-induced dissociation (CID) of this ion would likely lead to characteristic fragmentation patterns, such as the loss of SO₂. nih.gov

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observation | Reference |

| ¹H NMR | Aromatic protons (7.0-8.5 ppm), NH protons (variable, broad) | rsc.orgrsc.orgchemicalbook.com |

| ¹³C NMR | Aromatic carbons (120-150 ppm), C=S carbon | rsc.orgrsc.org |

| IR (cm⁻¹) | N-H stretch (3100-3500), C=O stretch (~1650-1700), S=O stretch (asymmetric and symmetric) | nih.gov |

| Mass Spec (ESI) | [M+H]⁺ ion, fragmentation including loss of SO₂ | nih.gov |

This table is interactive. Click on the headers to sort.

Advanced Analytical Approaches for Metabolite Identification and In Vitro Stability Studies

Understanding the metabolic fate of this compound is crucial. Sulfonamides are known to undergo metabolic transformations such as N-acetylation and oxidation. nih.gov The presence of the mercaptoureido group introduces other potential metabolic pathways.

Metabolite Identification is often carried out using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This powerful technique allows for the separation of the parent drug from its metabolites, followed by their structural characterization based on their fragmentation patterns. Potential metabolic pathways for sulfonamides include hydroxylation of the aromatic ring and cleavage of the sulfonamide bond. nih.gov

In Vitro Stability Studies are performed to assess the compound's stability in various biological matrices, such as liver microsomes or plasma. These studies typically involve incubating the compound with the biological matrix and analyzing the decrease in its concentration over time using an HPLC-UV or LC-MS/MS method. acs.org The results provide an indication of the compound's metabolic liability. For some sulfonamide derivatives, anti-urease assays have also been conducted to evaluate their inhibitory activity, which can be relevant for compounds containing a ureido or thioureido moiety. nih.govresearchgate.net

Validation of Analytical Methods for Research Applications

Validation of analytical methods is critical to ensure that they are suitable for their intended purpose, providing reliable, reproducible, and accurate data. Method validation is performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). nih.govimeko.info

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. wu.ac.thwu.ac.th

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient of ≥ 0.999 is often the acceptance criterion. wu.ac.thnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples. wu.ac.thnih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). wu.ac.thnih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. wu.ac.thwu.ac.th

Future Research Directions and Translational Perspectives for 4 1 Mercaptoureido Benzenesulfonamide

Challenges and Opportunities in Sulfonamide-Based Chemical Biology Research

Despite the significant promise of sulfonamide-based compounds, there are several challenges that need to be addressed in their development as therapeutic agents. A primary challenge is achieving isoform selectivity. nih.gov Since several CA isoforms are ubiquitously expressed and play important physiological roles, non-selective inhibition can lead to undesirable side effects. tandfonline.com Much of the future research on 4-(1-Mercaptoureido)benzenesulfonamide will need to focus on carefully characterizing its selectivity profile.

Another challenge is the potential for drug resistance. nih.gov As with any targeted therapy, cancer cells can develop resistance mechanisms that bypass the effect of the inhibitor. Strategies to overcome this, such as combination therapies or the development of MTDLs, will be crucial.

Furthermore, the synthesis of sulfonamide derivatives can sometimes involve harsh chemical conditions and the production of toxic byproducts. jsynthchem.com The development of more environmentally friendly and efficient synthetic methods will be an important area of research. jsynthchem.comeurjchem.com

However, these challenges also present significant opportunities. The vast chemical space that can be explored around the sulfonamide scaffold provides ample room for medicinal chemists to design novel compounds with improved potency, selectivity, and pharmacokinetic properties. The growing understanding of the role of specific CA isoforms in disease is continuously revealing new therapeutic targets for sulfonamide inhibitors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.